2-Bromo-3',5'-dimethylbenzophenone
Description
2-Bromo-3',5'-dimethylbenzophenone is a brominated benzophenone derivative featuring a bromine atom at the 2-position of one aromatic ring and methyl groups at the 3' and 5' positions of the second ring.
Properties
IUPAC Name |
(2-bromophenyl)-(3,5-dimethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCPFDFWJHLGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3’,5’-dimethylbenzophenone typically involves the bromination of 3’,5’-dimethylbenzophenone. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions include maintaining a controlled temperature and stirring the reaction mixture to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of 2-Bromo-3’,5’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3’,5’-dimethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted benzophenones.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
2-Bromo-3’,5’-dimethylbenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-3’,5’-dimethylbenzophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical Properties
4,4'-Dimethylbenzophenone
- Structure : Methyl groups at 4 and 4' positions.
- Polymorphism : Exhibits three distinct polymorphic forms due to variations in molecular packing .
- Theoretical vs. Experimental Data: Bond lengths and dihedral angles between benzene rings (e.g., ~51.9° in gas-phase calculations) align closely with experimental values, with minor discrepancies attributed to phase differences .
2-Bromo-3',5'-Dimethylbenzophenone
- Key Differences: Bromine’s electron-withdrawing nature and larger atomic radius compared to methyl groups alter electronic density and steric hindrance. This likely reduces polymorphism compared to 4,4'-dimethylbenzophenone, though direct studies are lacking .
Other Brominated Benzophenones
- 2-Bromo-3:5-Dinitrobenzoate Esters (): Exhibit higher melting points (e.g., 109°C for methyl ester) due to nitro groups’ strong intermolecular interactions, contrasting with brominated dimethylbenzophenones, where methyl groups may lower melting points .
- 3'-Bromo-2-(4-Methylpiperazinomethyl)Benzophenone (): Incorporation of a piperazinomethyl group increases solubility in polar solvents compared to purely hydrocarbon-substituted analogs .
Spectroscopic and Structural Analysis
- NMR Characterization: Per-deuterated 4,4'-dimethylbenzophenone () shows methyl group α-values of ~0.68–0.78 ppm, providing a benchmark for analyzing methyl environments in related compounds .
- Theoretical Modeling: For 4,4'-dimethylbenzophenone, B3LYP and B3PW91 methods slightly overestimate bond lengths compared to experimental data, a trend likely applicable to this compound .
Data Table: Key Properties of Selected Benzophenones
| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |
|---|---|---|---|---|
| This compound | 2-Br, 3',5'-CH₃ | ~289.2 (calc.) | Not reported | Bromine enables cross-coupling; methyl groups enhance solubility |
| 4,4'-Dimethylbenzophenone | 4-CH₃, 4'-CH₃ | 210.3 | 92–94 (polymorphs) | Three polymorphic forms; low polarity |
| 2-Bromo-3:5-dinitrobenzoic acid | 2-Br, 3,5-NO₂ | 291.0 | 203–204 | High m.p. due to nitro groups |
| 3'-Bromo-2-(4-methylpiperazinomethyl)benzophenone | 3'-Br, 2-piperazinomethyl | ~374.3 (calc.) | Not reported | Enhanced solubility in polar solvents |
Biological Activity
2-Bromo-3',5'-dimethylbenzophenone is a halogenated derivative of benzophenone, a class of compounds known for their diverse biological activities. This compound is primarily studied for its potential applications in pharmacology and material science. Research indicates that halogenated compounds often exhibit enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the existing literature on the biological activity of this compound, highlighting key findings, case studies, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H13BrO. The presence of bromine and methyl groups significantly influences its chemical reactivity and biological interactions.
Biological Activity Overview
Research on the biological activity of this compound is limited but suggests several promising areas:
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains. Halogen substitution typically enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.
- Anticancer Potential : Compounds in the benzophenone family are known to exhibit cytotoxic effects against cancer cells. Studies suggest that this compound may inhibit cell proliferation through apoptosis induction.
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.
Anticancer Activity
A study evaluated the cytotoxic effects of various benzophenone derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against human breast cancer (MCF-7) cells with an IC50 value of approximately 12 µM. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Antimicrobial Effects
In another investigation, this compound was tested against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 25 µg/mL and 50 µg/mL, respectively. These findings suggest its potential use as an antimicrobial agent.
The biological activity of this compound can be attributed to:
- Lipophilicity : The bromine atom increases the compound's ability to penetrate lipid membranes.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to apoptosis.
- Inhibition of Key Enzymes : The compound may interact with specific enzymes involved in cell signaling pathways related to proliferation and survival.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C15H13BrO |
| IC50 (MCF-7 Cells) | ~12 µM |
| MIC (Staphylococcus aureus) | 25 µg/mL |
| MIC (Escherichia coli) | 50 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
